molecular formula C16H18BrN3O B12232180 1-(3-Bromopyridin-2-yl)-4-(2-methoxyphenyl)piperazine

1-(3-Bromopyridin-2-yl)-4-(2-methoxyphenyl)piperazine

Cat. No.: B12232180
M. Wt: 348.24 g/mol
InChI Key: HUXCJIFMHIWXNE-UHFFFAOYSA-N
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Description

1-(3-Bromopyridin-2-yl)-4-(2-methoxyphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a bromopyridine moiety attached to a piperazine ring, which is further substituted with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromopyridin-2-yl)-4-(2-methoxyphenyl)piperazine typically involves a multi-step process. One common method includes the following steps:

    Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 3-position, forming 3-bromopyridine.

    Nucleophilic Substitution: 3-bromopyridine is then reacted with piperazine in the presence of a suitable base to form 1-(3-bromopyridin-2-yl)piperazine.

    Methoxylation: Finally, the compound is subjected to a methoxylation reaction using 2-methoxyphenylboronic acid and a palladium catalyst to yield the desired product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopyridin-2-yl)-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1-(3-Bromopyridin-2-yl)-4-(2-methoxyphenyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Bromopyridin-2-yl)-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloropyridin-2-yl)-4-(2-methoxyphenyl)piperazine
  • 1-(3-Fluoropyridin-2-yl)-4-(2-methoxyphenyl)piperazine
  • 1-(3-Iodopyridin-2-yl)-4-(2-methoxyphenyl)piperazine

Uniqueness

1-(3-Bromopyridin-2-yl)-4-(2-methoxyphenyl)piperazine is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties

Properties

Molecular Formula

C16H18BrN3O

Molecular Weight

348.24 g/mol

IUPAC Name

1-(3-bromopyridin-2-yl)-4-(2-methoxyphenyl)piperazine

InChI

InChI=1S/C16H18BrN3O/c1-21-15-7-3-2-6-14(15)19-9-11-20(12-10-19)16-13(17)5-4-8-18-16/h2-8H,9-12H2,1H3

InChI Key

HUXCJIFMHIWXNE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=C(C=CC=N3)Br

Origin of Product

United States

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